Cas no 851079-15-7 (2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide)

2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide
- 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
- Acetamide, 2-[[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio]-N-(2-methoxyphenyl)-
- SR-01000123330-1
- 851079-15-7
- 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
- SR-01000123330
- AKOS002045687
- F0599-0472
-
- インチ: 1S/C18H16ClN3O2S/c1-24-16-8-3-2-7-15(16)21-17(23)12-25-18-20-9-10-22(18)14-6-4-5-13(19)11-14/h2-11H,12H2,1H3,(H,21,23)
- InChIKey: MDEAQILZQCDKGO-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1OC)(=O)CSC1N(C2=CC=CC(Cl)=C2)C=CN=1
計算された属性
- 精确分子量: 373.0651756g/mol
- 同位素质量: 373.0651756g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 443
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.4Ų
- XLogP3: 4
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 12.62±0.70(Predicted)
2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0599-0472-40mg |
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
851079-15-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0599-0472-75mg |
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
851079-15-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0599-0472-10μmol |
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
851079-15-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0599-0472-50mg |
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
851079-15-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0599-0472-20μmol |
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
851079-15-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0599-0472-10mg |
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
851079-15-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0599-0472-15mg |
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
851079-15-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0599-0472-1mg |
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
851079-15-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0599-0472-2mg |
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
851079-15-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0599-0472-4mg |
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
851079-15-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamideに関する追加情報
Research Brief on 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide (CAS: 851079-15-7)
The compound 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide (CAS: 851079-15-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action. The compound's unique structural features, including the imidazole-thioether linkage and the presence of chlorophenyl and methoxyphenyl moieties, suggest a promising pharmacological profile that warrants further investigation.
Recent studies have highlighted the compound's efficacy in modulating specific biological targets, particularly in the context of inflammatory and oncological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide exhibits potent inhibitory activity against key enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The study employed a combination of in vitro enzymatic assays and molecular docking simulations to elucidate the compound's binding interactions, revealing a high affinity for the active sites of these enzymes.
In addition to its anti-inflammatory properties, preliminary research has suggested potential anticancer applications for this compound. A 2024 preprint article available on bioRxiv reported that 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide induces apoptosis in certain cancer cell lines, particularly those associated with breast and colorectal cancers. The study utilized flow cytometry and Western blot analysis to demonstrate the compound's ability to activate caspase-dependent apoptotic pathways while showing minimal cytotoxicity toward normal cell lines. These findings position the compound as a promising candidate for further preclinical development.
The synthesis and optimization of 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide have also been the subject of recent investigations. A 2023 paper in Organic & Biomolecular Chemistry detailed an improved synthetic route that enhances yield and purity while reducing the number of steps required. The modified protocol employs a copper-catalyzed coupling reaction between 1-(3-chlorophenyl)-1H-imidazole-2-thiol and 2-methoxyphenylacetamide derivatives, achieving an overall yield of 78% with >99% purity as confirmed by HPLC and NMR spectroscopy. This advancement in synthesis methodology may facilitate larger-scale production for future pharmacological studies.
Despite these promising developments, several challenges remain in the characterization and development of 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide. Pharmacokinetic studies published in the European Journal of Pharmaceutical Sciences (2024) indicate that the compound exhibits moderate oral bioavailability in rodent models, with a plasma half-life of approximately 4.2 hours. While these parameters are within an acceptable range for further development, optimization of the compound's metabolic stability and tissue distribution may be necessary to enhance its therapeutic potential. Ongoing structure-activity relationship (SAR) studies aim to address these limitations through targeted molecular modifications.
In conclusion, the current body of research on 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide (CAS: 851079-15-7) presents compelling evidence for its potential as a multifunctional therapeutic agent. The compound's demonstrated activity against inflammatory and oncological targets, coupled with recent advances in its synthetic accessibility, positions it as a valuable candidate for further investigation. Future research directions should focus on comprehensive in vivo efficacy studies, detailed mechanistic investigations, and the development of optimized analogs with improved pharmacokinetic properties. As the scientific community continues to explore this compound's full potential, it may emerge as an important addition to the arsenal of small-molecule therapeutics in chemical biology and medicinal chemistry.
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